3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes both chlorophenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and ethoxylating agents such as ethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, amines, and carboxylic acids.
Scientific Research Applications
3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3-(4-bromophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for drug development.
Properties
Molecular Formula |
C27H25ClN2O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(4-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O2/c1-2-32-21-13-9-18(10-14-21)27-26-24(29-22-5-3-4-6-23(22)30-27)15-19(16-25(26)31)17-7-11-20(28)12-8-17/h3-14,19,27,29-30H,2,15-16H2,1H3 |
InChI Key |
RPJYQERFYOCLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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